Silymarin

Description

Silymarin has been reported in Saururus chinensis, Lycium chinense, and other organisms with data available.

This compound is a mixture of flavonolignans isolated from the milk thistle plant Silybum marianum. this compound may act as an antioxidant, protecting hepatic cells from chemotherapy-related free radical damage. This agent may also promote the growth of new hepatic cells. (NCI04)

A mixture of flavonoids extracted from seeds of the MILK THISTLE, Silybum marianum. It consists primarily of silybin and its isomers, silicristin and silidianin. This compound displays antioxidant and membrane stabilizing activity. It protects various tissues and organs against chemical injury, and shows potential as an antihepatoxic agent.

Properties

IUPAC Name |

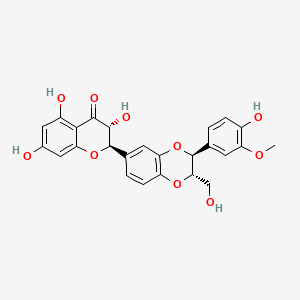

3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860287 | |

| Record name | 3,5,7-Trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Silibinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84604-20-6, 65666-07-1, 36804-17-8, 802918-57-6, 22888-70-6 | |

| Record name | Silybum marianum, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silymarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silybin (mixture of Silybin A and Silybin B) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 802918-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Milk Thistle Extract | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silibinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167 °C | |

| Record name | Silibinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Hepatoprotective Mechanisms of Silymarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Silymarin, a complex of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum), has been a subject of extensive research for its therapeutic potential in a spectrum of liver diseases. Its primary active constituent, silybin (or silibinin), is largely credited with its hepatoprotective effects. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its protective effects on the liver, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Multifaceted Hepatoprotection: An Overview

This compound's hepatoprotective activity is not attributed to a single mechanism but rather to a synergistic interplay of various actions at the cellular and molecular levels. These core mechanisms can be broadly categorized as:

-

Antioxidant Activity: Direct scavenging of free radicals and enhancement of endogenous antioxidant defense systems.

-

Anti-inflammatory Effects: Modulation of inflammatory signaling pathways to reduce liver inflammation.

-

Antifibrotic Properties: Inhibition of the processes leading to the excessive deposition of extracellular matrix in the liver.

-

Regenerative and Proliferative Effects: Stimulation of protein synthesis and cellular regeneration to repair damaged liver tissue.

-

Membrane Stabilization and Toxin Blockade: Alteration of hepatocyte membrane structure to prevent the entry of toxins.

-

Modulation of Apoptosis: Regulation of programmed cell death to protect hepatocytes from premature demise.

-

Influence on Drug Metabolism: Interaction with drug-metabolizing enzymes, which can have implications for co-administered therapies.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical and clinical studies, illustrating the efficacy of this compound in key aspects of hepatoprotection.

Table 1: Effect of this compound on Liver Enzymes in Clinical Trials

| Liver Condition | This compound Dosage | Treatment Duration | Change in Alanine Aminotransferase (ALT) | Change in Aspartate Aminotransferase (AST) | Reference(s) |

| Non-Alcoholic Fatty Liver Disease (NAFLD) | 140 mg - 420 mg/day | 8 weeks - 12 months | Significant reduction | Significant reduction | [1][2] |

| Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | Not specified | Not specified | Mean Difference: -17.12 U/L | Mean Difference: -12.56 U/L | [2] |

| Chronic Liver Disease (various etiologies) | 400 mg/day | 12 weeks | Significantly lower vs. standard care (63.04 ± 22.38 U/L vs. 78.49 ± 22.93 U/L) | Significantly lower vs. standard care (57.08 ± 20.94 U/L vs. 70.43 ± 21.84 U/L) | [3] |

| Drug-Induced Liver Injury | 140 mg - 1120 mg/day | 35 days | Investigated for reduction | Investigated for reduction | [4] |

| Alcoholic Cirrhosis | 420 mg/day | 41 months | Significant improvement | Significant improvement | [5] |

Table 2: Preclinical Data on this compound's Hepatoprotective Effects

| Experimental Model | This compound Dosage | Key Finding(s) | Quantitative Result | Reference(s) |

| CCl4-Induced Liver Fibrosis (Rats) | 200 mg/kg/day | Reduction of liver fibrosis | Significant increase in the restoration of liver architecture | [6] |

| CCl4-Induced Liver Fibrosis (Rats) | Not specified | Reduction in collagen accumulation | 30% reduction | [5] |

| Ethanol-Induced Oxidative Stress (Mice) | 250 mg/kg/day | Normalization of antioxidant enzyme levels | Normalized GST, SOD, CAT, GPx, and GR activities | [5] |

| Apoptosis in HepG2 Cells | 50 µg/mL | Increased apoptosis | 14% apoptotic cells | [7] |

| Apoptosis in HepG2 Cells | 75 µg/mL | Increased apoptosis | 42% apoptotic cells | [7] |

Core Signaling Pathways and Mechanisms

This compound's hepatoprotective effects are mediated through its interaction with several key intracellular signaling pathways.

Antioxidant and Cytoprotective Mechanisms

This compound's primary role as a hepatoprotective agent stems from its potent antioxidant properties. It directly scavenges free radicals and reactive oxygen species (ROS), which are major contributors to liver damage. Furthermore, it enhances the cellular antioxidant defense system by increasing the levels of glutathione, a critical intracellular antioxidant[5].

Anti-inflammatory Pathway: NF-κB Inhibition

Chronic inflammation is a hallmark of many liver diseases. This compound exerts anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By blocking NF-κB activation, this compound reduces the production of inflammatory cytokines like TNF-α and interleukins, thereby mitigating hepatic inflammation.

Antifibrotic Pathway: TGF-β1/Smad Signaling Inhibition

Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a common outcome of chronic liver injury. This compound has demonstrated antifibrotic effects by inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen production in the liver. A key mechanism is the inhibition of the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway, a central regulator of fibrogenesis.

Regulation of Apoptosis

This compound can modulate apoptosis, or programmed cell death, in hepatocytes. In the context of liver injury, where excessive apoptosis contributes to tissue damage, this compound can be protective. It achieves this by regulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and modulating the activity of caspases, the key executioners of apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's hepatoprotective mechanisms.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rodents

This model is widely used to study the antifibrotic effects of therapeutic agents.

-

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

-

Induction of Fibrosis: Administer CCl4 (typically a 10-20% solution in olive oil or corn oil) via intraperitoneal injection or oral gavage. A common regimen is twice weekly for 4-8 weeks.

-

This compound Treatment: Administer this compound (e.g., 50-200 mg/kg body weight) orally by gavage, either concurrently with CCl4 administration or as a treatment after fibrosis has been established. A vehicle control group (receiving only the oil) and a CCl4-only group are essential.

-

Assessment of Fibrosis:

-

Histopathology: Euthanize animals at the end of the study period, perfuse the liver, and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Masson's trichrome or Sirius Red to visualize collagen deposition.

-

Biochemical Markers: Collect blood via cardiac puncture to measure serum levels of ALT and AST.

-

Gene and Protein Expression: Homogenize liver tissue to extract RNA and protein. Analyze the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen type I, and TGF-β1 using quantitative real-time PCR (qRT-PCR) and Western blotting.

-

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Plate hepatocytes or hepatic cell lines (e.g., HepG2) in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (or silibinin) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis Detection by Fluorescence Microscopy

Dual staining with acridine orange and ethidium bromide allows for the visualization of live, apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Grow cells (e.g., HepG2) on coverslips in a 6-well plate. Treat with this compound at the desired concentrations for the specified time.

-

Staining: Prepare a staining solution containing 100 µg/mL of acridine orange and 100 µg/mL of ethidium bromide in phosphate-buffered saline (PBS).

-

Cell Staining: Remove the culture medium, wash the cells with PBS, and add a small volume (e.g., 20 µL) of the staining solution to the coverslip.

-

Microscopy: Immediately visualize the cells under a fluorescence microscope.

-

Live cells: Uniform green fluorescence in the nucleus.

-

Early apoptotic cells: Bright green, condensed, or fragmented chromatin.

-

Late apoptotic cells: Orange to red, condensed, or fragmented chromatin.

-

Necrotic cells: Uniform orange to red fluorescence in the nucleus.

-

-

Quantification: Count the number of live, apoptotic, and necrotic cells in several random fields to determine the percentage of apoptotic cells.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control protein (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion

This compound's hepatoprotective effects are a result of its ability to act on multiple fronts within the liver. Its strong antioxidant and anti-inflammatory properties form the cornerstone of its action, protecting hepatocytes from initial injury. This is further supported by its antifibrotic activity, which can halt or even reverse the progression of chronic liver disease. The ability of this compound to promote liver regeneration and modulate apoptosis further contributes to its therapeutic potential. The detailed mechanisms and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the hepatoprotective power of this compound. Further research, particularly well-designed clinical trials with standardized this compound formulations, is crucial to fully establish its clinical efficacy and optimal therapeutic applications in various liver pathologies.

References

- 1. Impact of this compound Supplements on Liver Enzyme Levels: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utppublishing.com [utppublishing.com]

- 3. Impact of this compound Supplementation on Liver Function and Enzyme Profiles in Diverse Chronic Liver Disease Etiologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Hepatoprotective effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound on the resolution of liver fibrosis induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant and Anti-inflammatory Mechanisms of Silymarin

Executive Summary: Silymarin, a complex of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum), has garnered significant attention for its therapeutic potential, particularly its hepatoprotective effects. Its biological activities are primarily attributed to its potent antioxidant and anti-inflammatory properties. This document provides a detailed overview of the molecular pathways that underpin these effects, targeting researchers, scientists, and professionals in drug development. We will explore the core signaling cascades, including the activation of the Nrf2 antioxidant response and the inhibition of pro-inflammatory pathways such as NF-κB, MAPK, and JAK-STAT. This guide includes quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding of this compound's mechanism of action.

Antioxidant Pathways of this compound

This compound's antioxidant effects are multifaceted, involving both direct radical scavenging and, more significantly, the modulation of endogenous antioxidant systems.[1] The primary mechanism for cellular protection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3]

Nrf2-ARE Pathway Activation

Nrf2 is a master regulator of the cellular antioxidant response.[2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators like this compound, this interaction is disrupted. This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate into the nucleus.[2][3] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating the transcription of a suite of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes.[1] This leads to an enhanced cellular capacity to neutralize reactive oxygen species (ROS).

Anti-inflammatory Pathways of this compound

Chronic inflammation is a key driver in the progression of numerous diseases. This compound exhibits significant anti-inflammatory activity by modulating several key signaling pathways that regulate the expression of inflammatory mediators.[4][5]

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] In resting cells, NF-κB (typically a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by an inhibitor protein called IκBα.[7] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation, freeing NF-κB to translocate to the nucleus.[7] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS).[5][6] this compound exerts its anti-inflammatory effect by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its target genes.[8][9]

Modulation of MAPK Signaling

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to the nucleus, regulating processes like inflammation, cell proliferation, and apoptosis.[10] The three major MAPK subfamilies are extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs.[10][11] this compound can modulate these pathways, often in a context-dependent manner. In many inflammatory models, this compound suppresses the activation of ERK, JNK, and p38, leading to a reduction in inflammatory responses.[12] Conversely, in some cancer cell lines, this compound has been shown to inhibit ERK1/2 while activating JNK and p38, a combination that promotes apoptosis.[10][13][14]

Attenuation of JAK-STAT Signaling

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for signaling from cytokine receptors and plays a key role in immunity and inflammation.[15] Upon cytokine binding (e.g., interferon-gamma, IFN-γ), receptor-associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins.[15] STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.[16] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. This compound has been shown to inhibit the JAK-STAT pathway, specifically by reducing the phosphorylation of JAK2 and STAT3.[16][17] This blockade prevents STAT3 nuclear translocation and subsequent gene transcription, contributing to this compound's anti-inflammatory and, in some contexts, anti-cancer effects.[18]

Quantitative Efficacy Data

The following tables summarize quantitative data from various studies, illustrating the potency of this compound and its components in antioxidant and anti-inflammatory assays.

Table 1: Antioxidant Activity of this compound/Silybin

| Assay Type | Compound | IC50 Value | Cell/System Type | Reference |

|---|---|---|---|---|

| H₂O₂ Scavenging | Silybin | 38 µM | Model System | [1] |

| NO Scavenging | Silybin | 266 µM | Model System |[1] |

Table 2: Anti-inflammatory and Cytoprotective Effects of this compound/Silibinin

| Effect Measured | Compound | Concentration | % Change / Observation | Cell/System Type | Reference |

|---|---|---|---|---|---|

| TNF-α Production | Silibinin | 50 µM | Significant Inhibition | Monocytes from pre-eclamptic women | [1] |

| Hepatic Antioxidant Enzymes | This compound | 50 mg/kg | Significant increase in SOD, CAT, GSH-Px | TAA-treated rats | [1] |

| NF-κB Activation | This compound | Dose-dependent | Inhibition of TNF-induced activation | Human KBM-5 cells | [8] |

| JNK Activation | This compound | Dose-dependent | Inhibition of TNF-induced activation | Human KBM-5 cells | [8] |

| iNOS Expression | this compound | Dose-dependent | Suppression | Human islets |[15] |

Key Experimental Methodologies

Reproducible and standardized protocols are critical for evaluating the bioactivity of compounds like this compound. Below are detailed methodologies for key experiments.

In Vitro Antioxidant Activity Assays

4.1.1 DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[19]

-

Reagents: DPPH solution (in methanol or ethanol), test compound (this compound) dissolved in a suitable solvent, positive control (e.g., Ascorbic acid, Trolox).

-

Protocol:

-

Prepare serial dilutions of the test compound and positive control.

-

Add a fixed volume of the DPPH solution (e.g., 0.5 mL) to a volume of the sample solution (e.g., 0.5 mL).[20]

-

Mix thoroughly and incubate in the dark at room temperature for a defined period (e.g., 10-30 minutes).[19][20]

-

Measure the absorbance at the characteristic wavelength of DPPH (typically 517 nm) using a spectrophotometer.[20]

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.

-

The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting scavenging percentage against concentration.

-

4.1.2 ABTS Radical Cation Decolorization Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.[21]

-

Reagents: ABTS solution, potassium persulfate, test compound, positive control (e.g., Trolox).

-

Protocol:

-

Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the stock solution with a suitable solvent (e.g., ethanol or buffer) to an absorbance of ~0.7-1.0 at 734 nm.[21][22]

-

Add a small volume of the test sample (e.g., 30 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 3 mL).[20]

-

Mix and incubate in the dark for a specific time (e.g., 6 minutes).[20]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using specific primary and secondary antibodies. It is essential for studying the phosphorylation status and expression levels of proteins in signaling pathways like NF-κB and MAPK.[23]

-

Protocol:

-

Sample Preparation: Treat cells with this compound and/or an inflammatory stimulus. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For nuclear translocation studies (e.g., NF-κB), perform subcellular fractionation to separate cytoplasmic and nuclear extracts.[24]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-IκBα, anti-p-ERK) overnight at 4°C.

-

Washing: Wash the membrane multiple times with wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Quantification of Inflammatory Cytokines

4.3.1 Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

-

Principle: qRT-PCR measures the amount of a specific mRNA transcript in a sample in real-time. It is used to determine how this compound affects the gene expression of inflammatory cytokines.[25]

-

Protocol:

-

RNA Extraction: Treat cells as desired, then lyse and extract total RNA using a commercial kit (e.g., QIAamp) or TRIzol method.[26]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a cDNA synthesis kit.[26]

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, specific forward and reverse primers for the target gene (e.g., TNF-α, IL-6) and a reference gene (e.g., GAPDH), and a qPCR master mix (containing Taq polymerase and SYBR Green or a TaqMan probe).

-

Amplification and Detection: Run the reaction in a real-time PCR cycler. The instrument measures the fluorescence emitted at each cycle, which is proportional to the amount of amplified DNA.

-

Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

-

4.3.2 Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Secretion

-

Principle: A sandwich ELISA is a highly sensitive immunoassay used to quantify the concentration of a secreted protein (e.g., a cytokine) in a liquid sample like cell culture supernatant.[27]

-

Protocol:

-

Sample Collection: After treating cells, collect the cell culture supernatant.

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate.

-

Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.

-

Sample Incubation: Add standards of known concentration and the collected samples to the wells and incubate. The cytokine in the sample will bind to the capture antibody.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., Streptavidin-HRP).

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate into a colored product.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Analysis: Generate a standard curve by plotting absorbance versus the concentration of the standards. Use this curve to determine the concentration of the cytokine in the samples.

-

Conclusion

This compound demonstrates robust antioxidant and anti-inflammatory properties through its sophisticated modulation of key cellular signaling pathways. Its ability to activate the cytoprotective Nrf2 pathway while simultaneously inhibiting pro-inflammatory cascades like NF-κB, MAPK, and JAK-STAT underscores its therapeutic potential. The data and methodologies presented in this guide provide a framework for researchers to further investigate and harness the multifaceted pharmacological activities of this promising natural compound for the development of novel therapeutics against diseases with an underlying basis of oxidative stress and inflammation.

References

- 1. This compound as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavolignans from this compound as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavolignans from this compound as Nrf2 Bioactivators and Their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The clinical anti-inflammatory effects and underlying mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. This compound induces multiple myeloma cell apoptosis by inhibiting the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 20. 2.6. The Antioxidant Activity (DPPH, ABTS, and FRAP) [bio-protocol.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]

- 24. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 25. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide on the Chemical Composition and Isomers of Silymarin Extract

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silymarin is a complex polyphenolic flavonoid mixture extracted from the seeds of the milk thistle plant (Silybum marianum).[1] For centuries, it has been utilized in traditional medicine for its potent hepatoprotective properties.[1] In modern drug development, this compound is investigated for its antioxidant, anti-inflammatory, and anti-cancer activities.[2] This guide provides a detailed overview of the chemical composition of this compound, its constituent isomers, methodologies for its analysis, and its effects on key cellular signaling pathways.

Chemical Composition and Isomers

This compound is not a single compound but a mixture of flavonolignans, with the primary components being silybin, isosilybin, silychristin, and silydianin.[1] Flavonoids such as taxifolin and quercetin are also present.[3] The empirical formula for the main flavonolignan isomers is C25H22O10.[1][4]

Silybin is the most abundant and biologically active component, accounting for up to 70% of the total this compound content.[5] It exists as a pair of diastereomers, silybin A and silybin B.[3] Similarly, isosilybin also exists as two diastereomers, isosilybin A and isosilybin B.[3] These isomers are crucial as they can exhibit different pharmacokinetic profiles and biological activities.[3]

Isomeric Forms of this compound Flavonolignans

The primary flavonolignans in this compound are isomers, possessing the same molecular formula but differing in the spatial arrangement of their atoms.

-

Silybin (A and B): These are diastereomers, differing in their stereochemistry.[6]

-

Isosilybin (A and B): These are also a pair of diastereomers.[3]

-

Silychristin and Silydianin: These are structural isomers of silybin.[1]

The diagram below illustrates the relationship between the major components of this compound.

Caption: Hierarchical relationship of this compound components.

Quantitative Analysis

The relative abundance of the flavonolignans in this compound extract can vary depending on the plant's origin and the extraction method used.[7] However, typical compositions have been reported in various studies.

| Component | Typical Percentage Range (%) |

| Silybin A & B | 50 - 70 |

| Silychristin | ~20 |

| Silydianin | ~10 |

| Isosilybin A & B | ~5 |

| Taxifolin | Variable, often minor |

Note: These values are approximate and can vary. Silybin is typically the major component.[5] A recent analysis of 42 commercial milk thistle extracts found that the total this compound content ranged from 30.94 ± 2.11 to 57.13 ± 3.61 g/100 g.[5] In these samples, silybin B and silybin A were the most abundant components.[5]

Experimental Protocols

The extraction, separation, and characterization of this compound and its isomers require specific and detailed methodologies.

Extraction of this compound from Silybum marianum seeds

A common method for extracting this compound involves a two-step process of defatting followed by solvent extraction.[8][9]

Protocol:

-

Defatting: Powdered milk thistle seeds are first defatted using a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus for approximately 3 hours to remove lipids.[8][9]

-

Extraction: The defatted seed material is then extracted with a polar solvent, typically methanol or ethanol, to isolate the flavonolignans.[8]

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound extract.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is the most widely used technique for the separation and quantification of this compound isomers.[6][10]

Protocol:

-

Column: A reversed-phase C18 column is commonly used.[11]

-

Mobile Phase: A gradient elution is often employed, typically consisting of a mixture of methanol, water, and an acidifier like formic acid or acetic acid.[9][12] For example, a gradient could start with a higher proportion of aqueous phase and gradually increase the organic phase (methanol) to elute the different flavonolignans based on their polarity.[9]

-

Detection: UV detection at a wavelength of around 288 nm is suitable for the detection of these compounds.[13]

-

Quantification: The concentration of each isomer is determined by comparing the peak area to that of a known standard.[14]

Mass Spectrometry (MS) for Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural characterization and sensitive detection of this compound components.[12]

Protocol:

-

Ionization: Electrospray ionization (ESI) is a common method used for the analysis of flavonolignans.[12]

-

Analysis: The mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns are analyzed to identify the specific isomers.[12] This is particularly useful as many of the isomers are isobaric (have the same mass).[15]

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structures of the isolated isomers.[16] While the NMR spectra of silybin A and silybin B are very similar, subtle differences can be used for their identification.[6][10]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An Assessment of Pharmacokinetics and Antioxidant Activity of Free this compound Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism [mdpi.com]

- 7. the-silymarin-composition-and-why-does-it-matter - Ask this paper | Bohrium [bohrium.com]

- 8. Purification identification and standardization of silybin A & B composition from Silybum marianum (L.) Gaertn. - Journal of Medicinal Plants [jmp.ir]

- 9. asianpubs.org [asianpubs.org]

- 10. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in this compound [mdpi.com]

- 12. Separation and characterization of silybin, isosilybin, silydianin and silychristin in milk thistle extract by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Silymarin's Impact on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silymarin, a complex of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum), has garnered significant attention for its therapeutic potential, particularly its hepatoprotective, anti-inflammatory, and anti-cancer properties.[1][2][3][4] At the core of its multifaceted biological activity lies its ability to modulate a wide array of cellular signaling cascades. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects, with a focus on key signaling pathways critical in cellular homeostasis, proliferation, and apoptosis. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Signaling Pathways Modulated by this compound

This compound's pharmacological effects are attributed to its interaction with several pivotal signaling pathways. The most extensively studied of these include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascades. Furthermore, this compound has been shown to be a potent inducer of apoptosis through the modulation of intrinsic and extrinsic pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival.[5] Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. This compound has been demonstrated to be a potent inhibitor of this pathway.[1][2][5]

Mechanism of Action:

This compound's inhibitory effect on the NF-κB pathway is multifaceted. It has been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the nuclear translocation of the active NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[5] Studies have shown that this compound can block the nuclear translocation of NF-κB, which in turn suppresses the activation of IL-2 transcription.[3]

Experimental Evidence:

A study on Huh7 human hepatoma cells demonstrated that this compound treatment inhibits NF-κB transcriptional activity.[6] In this study, cells were transfected with a luciferase reporter gene under the control of an NF-κB response element. Treatment with this compound prior to stimulation with TNF-α, a potent NF-κB activator, resulted in a dose-dependent decrease in luciferase activity.[6] Another study using transgenic mice with an NF-κB-driven luciferase reporter gene showed that this compound reduced carbon tetrachloride-induced hepatic NF-κB activation.[7]

Diagram of this compound's Effect on NF-κB Pathway:

Caption: this compound inhibits the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a crucial cascade that transduces extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, inflammation, and apoptosis.[8][9] The MAPK family includes three main subfamilies: extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[9] this compound has been shown to modulate the activity of all three subfamilies, often with cell-type and context-dependent effects.[8][9]

Mechanism of Action:

In many cancer cell types, this compound has been observed to inhibit the ERK1/2 pathway, which is often hyperactivated and promotes cell proliferation.[9] Conversely, it can activate the stress-activated JNK and p38 MAPK pathways, leading to the induction of apoptosis.[9] For instance, in human gastric cancer cells, this compound treatment led to a decrease in the phosphorylation of ERK1/2 and an increase in the phosphorylation of p38 and JNK.[9]

Experimental Evidence:

Western blot analysis is a key technique used to assess the phosphorylation status of MAPK proteins. Studies have consistently shown that treatment of various cancer cell lines with this compound leads to a dose-dependent decrease in phosphorylated ERK1/2 (p-ERK1/2) and a concurrent increase in phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38).[9][10]

Diagram of this compound's Effect on MAPK Pathway:

Caption: this compound differentially modulates MAPK signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that plays a key role in regulating the cell cycle, proliferation, and survival.[8] Dysregulation of this pathway is a common feature of many cancers. This compound and its primary active component, silybin, have been shown to inhibit the PI3K/Akt signaling cascade.[8][11]

Mechanism of Action:

This compound's inhibitory effect on this pathway is achieved by downregulating the expression and phosphorylation of key components, including PI3K and Akt.[8] Inhibition of Akt phosphorylation prevents the activation of downstream targets such as mTOR, which is a central regulator of cell growth and proliferation.[12][13]

Experimental Evidence:

In U266 multiple myeloma cells, silybin was found to impede the PI3K/Akt/mTOR signaling pathway by reducing the protein expression of p-Akt, PI3K, and p-mTOR.[8] Similarly, in A549 lung cancer cells, silibinin was shown to inhibit the phosphorylation of Akt.[11] Studies have also demonstrated that specific inhibitors of PI3K (LY294002) can mimic the effects of silibinin on cell invasion, further implicating the PI3K/Akt pathway in this compound's anti-cancer activity.[11][14]

Diagram of this compound's Effect on PI3K/Akt Pathway:

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anti-cancer therapies aim to induce apoptosis in tumor cells. This compound has been shown to be a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[12][15]

Mechanism of Action:

-

Intrinsic Pathway: this compound can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[12][15] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release into the cytoplasm, and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[15] The induction of apoptosis by this compound has been shown to be p53-dependent in some cell types.[15][16]

-

Extrinsic Pathway: this compound can upregulate the expression of death receptors like Fas and its ligand (FasL).[12] This leads to the formation of the death-inducing signaling complex (DISC), activation of caspase-8, and subsequent executioner caspase activation.[12]

Experimental Evidence:

Treatment of JB6 Cl41 preneoplastic epidermal keratinocytes with this compound resulted in a dose-dependent increase in apoptosis, as determined by fluorescence staining and flow cytometry.[15][16] This was accompanied by an increased expression of p53, Bax, and cleaved caspase-3, and a decreased expression of Bcl-2.[15] In multiple myeloma cells, this compound was found to promote apoptosis by inhibiting the JAK2/STAT3 signaling pathway, which is known to regulate the expression of anti-apoptotic genes like Bcl-2 and Bcl-xL.[17]

Diagram of this compound's Effect on Apoptosis Pathways:

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on cell viability and protein expression from various studies.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 58.46 (µmol/L) | Not Specified | [18] |

| Hep3B | Hepatocellular Carcinoma | 75.13 (µmol/L) | Not Specified | [18] |

| KB | Oral Carcinoma | 555 | 24 | [18] |

| A549 | Lung Carcinoma | 511 | 24 | [18] |

| HCT116 | Colon Carcinoma | 30.94 | 24 | [19] |

| HCT116 | Colon Carcinoma | 41.50 | 48 | [19] |

| HCT116 | Colon Carcinoma | 46.41 | 72 | [19] |

| Various | Cancer Cells | 19-56.3 | 24 | [20] |

| HepG2 | Hepatocellular Carcinoma | 88.6 (Free SLR) | Not Specified | [21] |

Table 2: Effects of this compound on Protein Expression

| Protein | Cell Line | This compound Concentration | Effect | Reference |

| p-ERK1/2 | AGS | 40, 80 µg/mL | Decreased | [9] |

| p-p38 | AGS | 40, 80 µg/mL | Increased | [9] |

| p-JNK | AGS | 40, 80 µg/mL | Increased | [9] |

| Bax | AGS | 40, 80 µg/mL | Increased | [9] |

| Bcl-2 | AGS | 40, 80 µg/mL | Decreased | [9] |

| Cleaved PARP | AGS | 40, 80 µg/mL | Increased | [9] |

| β-catenin | HepG2 | 50, 75 µg/mL | Decreased | [22] |

| Cyclin D1 | HepG2 | 50, 75 µg/mL | Decreased | [22] |

| c-Myc | HepG2 | 50, 75 µg/mL | Decreased | [22] |

| PCNA | HepG2 | 50, 75 µg/mL | Decreased | [22] |

| Cleaved Caspase-3 | Rat Liver | Low, Middle, High Dose | Decreased (in TP-induced toxicity) | [23] |

| hTERT | HepG2 | 10, 30 µg/mL | Decreased | [20] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's effects on cellular signaling.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cell lines and to calculate the IC50 value.

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, HCT116) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 75, 100, 200 µg/mL) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Workflow Diagram:

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins (e.g., phosphorylated and total forms of MAPK and Akt proteins, apoptosis-related proteins) in cells treated with this compound.

Methodology:

-

Cell Lysis: Lyse the control and this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Workflow Diagram:

Caption: General workflow for Western blot analysis.

Luciferase Reporter Assay for NF-κB Activity

Objective: To quantitatively measure the transcriptional activity of NF-κB in response to this compound treatment.

Methodology:

-

Transfection: Transfect cells (e.g., Huh7) with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL).

-

Incubation: Incubate the cells for a further period (e.g., 3.5 hours).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Workflow Diagram:

Caption: Workflow for an NF-κB luciferase reporter assay.

Conclusion

This compound exhibits a remarkable ability to modulate multiple, interconnected cellular signaling cascades. Its inhibitory effects on pro-inflammatory and pro-proliferative pathways such as NF-κB, MAPK (ERK1/2), and PI3K/Akt, coupled with its capacity to induce apoptosis through the activation of stress-related kinases (JNK, p38) and modulation of apoptosis-regulating proteins, underscore its therapeutic potential in a range of diseases, including cancer and inflammatory disorders. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in their ongoing efforts to harness the therapeutic benefits of this promising natural compound. Further research is warranted to fully elucidate the intricate network of signaling events influenced by this compound and to translate these preclinical findings into effective clinical applications.

References

- 1. This compound Suppresses Cellular Inflammation By Inducing Reparative Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. “this compound”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatoprotective herbal drug, this compound from experimental pharmacology to clinical medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of novel mechanisms of this compound on the carbon tetrachloride-induced liver fibrosis in mice by nuclear factor-κB bioluminescent imaging-guided transcriptomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Silibinin inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits cell cycle progression and mTOR activity in activated human T cells: therapeutic implications for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Formulation of this compound surface modified vesicles: In vitro characterization to cell viability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An Ethnobotanical Deep Dive: Unearthing the Origins of Silybum marianum (Milk Thistle)

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive investigation into the ethnobotanical origins of Silybum marianum, commonly known as milk thistle. For centuries, this resilient plant has been a cornerstone of traditional medicine, particularly for its reputed benefits to liver health. This guide delves into its historical usage across various cultures, details the traditional preparation methods, and presents the foundational knowledge that has propelled Silybum marianum into the forefront of modern phytopharmaceutical research.

Historical and Geographical Provenance

Silybum marianum has a rich history of medicinal use that dates back over two millennia.[1][2] Its origins are rooted in the Mediterranean regions of Europe, North Africa, and the Middle East.[3][4][5] The plant's distinctive appearance, with its large, prickly leaves featuring milky-white veins, is the source of its common name, "milk thistle."[3][4][6] According to legend, the white markings on the leaves are believed to be drops of the Virgin Mary's milk, which has also led to names such as "St. Mary's thistle."[3][4][7]

The earliest documented medicinal uses of milk thistle can be traced back to ancient Greece and Rome.[1][8] The Greek physician and botanist Dioscorides (40-90 AD) was among the first to describe its therapeutic properties in his work De Materia Medica.[1][3][9] He noted its use for treating snake bites and other toxic exposures.[1] The Roman naturalist Pliny the Elder (23-79 AD) also praised the plant for its efficacy in treating liver and gallbladder ailments.[1][7]

Throughout the Middle Ages, the use of Silybum marianum continued to be prominent in European herbal medicine.[1][8] Influential herbalists of the time, such as Nicholas Culpeper, lauded its ability to address "obstructions of the liver and spleen."[1] Beyond its medicinal applications, milk thistle also served as a food source, with its leaves, stalks, and flower heads being consumed.[1][10]

Traditional Ethnobotanical Applications

The primary traditional use of Silybum marianum across various cultures has been for the treatment of liver and gallbladder disorders.[1][2][8][11] This includes conditions such as jaundice, cirrhosis, and hepatitis.[2][8][12] The plant was also traditionally employed as an antidote for poisoning, particularly from snake bites and the ingestion of poisonous mushrooms like the death cap (Amanita phalloides).[8][9]

Other traditional applications include the relief of digestive issues like indigestion and bloating, as well as its use as a demulcent and for uterine disorders.[8][13][14] In some cultures, it was also used to stimulate milk production in nursing mothers, a use possibly linked to the plant's milky sap and folklore.[12]

Table 1: Summary of Traditional Ethnobotanical Uses of Silybum marianum

| Ailment/Condition | Traditional Use | Geographical Region/Culture |

| Liver Disorders (Jaundice, Cirrhosis, Hepatitis) | Primary remedy for liver cleansing and support. | Ancient Greece and Rome, Medieval Europe, Traditional European Medicine |

| Gallbladder Disorders | To improve bile flow and prevent gallstones. | Ancient Rome, Traditional European Medicine |

| Poisoning (Snake bites, Mushroom poisoning) | Used as an antidote. | Ancient Greece, Medieval Europe |

| Digestive Complaints (Indigestion, Fullness) | Symptomatic relief. | Traditional Egyptian Medicine, European Folk Medicine |

| Spleen Obstructions | To open and clear obstructions. | Medieval European Herbalism (Culpeper) |

| Melancholy (related to liver imbalance) | As a primary remedy. | 16th Century English Herbalism (Gerard) |

Traditional Preparation and Dosage

The part of the Silybum marianum plant most commonly used for medicinal purposes is the ripe, dried fruit, often referred to as the seed, with the pappus removed.[3][13] Traditional preparations varied, but a common method was the creation of a decoction or tea from the comminuted herbal substance.[13] The seeds were also sometimes powdered and consumed directly.[13]

In some traditions, other parts of the plant were also utilized. The leaves and stalks were consumed as food, suggesting a holistic use of the plant.[1][10]

Table 2: Traditional Preparations of Silybum marianum

| Preparation Method | Plant Part Used | Traditional Application |

| Decoction/Herbal Tea | Dried fruits (seeds) | Liver and gallbladder ailments, digestive support |

| Powder | Dried fruits (seeds) | Internal consumption for various ailments |

| Tincture/Extract | Dried fruits (seeds) | Concentrated form for liver conditions |

| Food | Young leaves, stalks, flower heads | Salads, soups, cooked like artichokes |

Phytochemistry: The Scientific Basis of Traditional Use

Modern scientific investigation has identified the key active constituents of Silybum marianum as a complex of flavonolignans collectively known as silymarin.[2] this compound is primarily concentrated in the seeds and is composed of several compounds, including silybin A and B, isosilybin A and B, silychristin, and silydianin.[13]

The hepatoprotective effects observed in traditional medicine are now largely attributed to the antioxidant and anti-inflammatory properties of this compound.[2][5] These compounds are understood to protect liver cells from damage by scavenging free radicals and inhibiting inflammatory pathways.

Experimental Protocols in Ethnobotanical Research

The investigation of the ethnobotanical origins of a medicinal plant like Silybum marianum involves a multi-faceted approach. Below are generalized methodologies that are typically employed in such studies.

Ethnobotanical Data Collection

A standard protocol for ethnobotanical data collection would involve:

-

Field Site Selection: Identifying communities with a historical use of Silybum marianum.

-

Informant Selection: Engaging with local healers, elders, and community members with knowledge of traditional medicine.

-

Data Collection Instruments: Utilizing semi-structured interviews, questionnaires, and direct observation to document:

-

Local names for the plant.

-

Ailments treated with the plant.

-

Plant parts used.

-

Preparation methods and dosages.

-

Any associated rituals or beliefs.

-

-

Voucher Specimen Collection: Collecting and preserving plant samples for botanical identification and herbarium deposition.

Phytochemical Analysis of Traditional Preparations

To understand the chemical basis of traditional uses, the following experimental workflow is often applied:

Caption: Experimental workflow for phytochemical and bioactivity analysis.

Signaling Pathways and Future Directions

The traditional use of Silybum marianum for liver protection has spurred extensive research into the molecular mechanisms of its active compounds. This compound has been shown to modulate various signaling pathways involved in oxidative stress, inflammation, and cell survival.

Caption: Simplified signaling pathways modulated by this compound.

The rich ethnobotanical history of Silybum marianum provides a compelling foundation for its continued investigation. Future research should focus on further elucidating the mechanisms of action of its individual constituents, exploring potential synergistic effects, and developing standardized formulations for enhanced therapeutic efficacy. The journey of this ancient remedy from traditional folklore to modern medicine is a testament to the enduring value of ethnobotanical inquiry.

References

- 1. dogileptic.com [dogileptic.com]

- 2. phcogrev.com [phcogrev.com]

- 3. Silybum marianum (L.) GAERT. | Milk Thistle | Plant Encyclopaedia | A.Vogel [avogel.ch]

- 4. Silybum - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Silybum marianum - Wikipedia [en.wikipedia.org]

- 7. flowersinisrael.com [flowersinisrael.com]

- 8. hannasillitoe.com [hannasillitoe.com]

- 9. Milk thistle: early seeds of potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Milk Thistle | British Herbal Medicine Association [bhma.info]

- 11. Robert Parker: The Wine Advocate [winejournal.robertparker.com]

- 12. Visit Village [visitvillage.me]

- 13. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]

- 14. eijppr.com [eijppr.com]

Preliminary in vitro screening of Silymarin derivatives

An In-depth Technical Guide to the Preliminary In Vitro Screening of Silymarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a complex of flavonolignans extracted from the seeds of the milk thistle plant, Silybum marianum. The major and most biologically active component of this compound is Silybin (also known as silibinin)[1][2]. For decades, this compound has been recognized for its potent antioxidant, anti-inflammatory, and hepatoprotective properties[3][4][5]. However, its clinical application has been hampered by poor water solubility and low bioavailability[2][6]. To overcome these limitations, researchers have focused on synthesizing a variety of this compound derivatives, aiming to enhance their pharmacological profiles.

This technical guide provides a comprehensive overview of the essential preliminary in vitro screening assays used to evaluate and characterize these novel derivatives. We will detail the experimental protocols for assessing cytotoxicity, antioxidant capacity, and anti-inflammatory effects, and present key data from existing literature in a structured format. Furthermore, this guide illustrates the critical cell signaling pathways modulated by these compounds, offering a foundational framework for identifying promising candidates for further preclinical and clinical development.

Experimental Screening Workflow

The preliminary in vitro evaluation of novel this compound derivatives follows a logical progression from general toxicity screening to more specific functional assays. This staged approach ensures that only the most promising and non-toxic compounds advance to more complex and resource-intensive testing.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Silibinin Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Arsenal of Milk Thistle: A Technical Guide to the Discovery and Isolation of Novel Flavonolignans

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel flavonolignans from milk thistle (Silybum marianum). As the pharmaceutical and nutraceutical industries continue to explore the therapeutic potential of this ancient medicinal plant, understanding the nuances of its complex chemical profile is paramount. This document details the experimental protocols for the isolation of recently identified flavonolignans, presents quantitative data for comparison, and visualizes the intricate workflows and potential biological pathways associated with these compounds.

Introduction: Beyond the Known Silymarin Complex

Milk thistle has a long-standing history in traditional medicine for treating liver disorders. The therapeutic effects are largely attributed to this compound, a complex mixture of flavonolignans, with silybin being the most abundant and studied constituent. However, recent advancements in chromatographic and spectroscopic techniques have unveiled a growing number of minor and novel flavonolignans within milk thistle extracts. These newly discovered compounds, including isosilybin C, isosilybin D, sonyamandin, and silyamandin, are of significant interest to the scientific community for their potential unique bioactivities and therapeutic applications.[1][2][3][4] This guide focuses on the methodologies employed to uncover these novel molecules and the initial insights into their biological effects.

Experimental Protocols: From Crude Extract to Pure Novel Compounds